Functional Group Profile for Diversification: Comparing Reactivity and Utility
The target compound features a unique combination of four key functional groups (1° amine, nitrile, N1-ethyl, C3-methyl) on a single pyrazole core, enabling orthogonal derivatization pathways not possible with many simpler analogs . While quantitative reaction yield data for this specific compound is not available in peer-reviewed literature, its structure is a classic example of a dense, polyfunctional scaffold valued in medicinal chemistry. The 5-amino group serves as a primary nucleophilic handle, while the 4-carbonitrile can be hydrolyzed to an amide/carboxylic acid or reduced to an aminomethyl group. This is in contrast to simpler 1H-pyrazole-4-carbonitriles lacking the 5-amino group, which cannot undergo the same range of N-functionalization reactions [1].
| Evidence Dimension | Presence and combination of reactive functional groups |
|---|---|
| Target Compound Data | Contains 5-NH2, 4-CN, 1-ethyl, 3-methyl (4 distinct groups) |
| Comparator Or Baseline | 1H-Pyrazole-4-carbonitrile (CAS 3920-50-3): Contains 4-CN only. |
| Quantified Difference | Not applicable (qualitative difference in functional group count). |
| Conditions | Structural analysis and functional group identification . |
Why This Matters
The presence of both a nucleophilic amine and a transformable nitrile on the same scaffold makes this compound a more versatile and cost-effective single starting material for generating diverse chemical libraries.
- [1] Abdel-Megid, M., Ibrahim, M. A., Badran, A. S., & El-Mahdy, K. M. (2023). Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. Synthetic Communications, 54(1), 239–267. View Source
